3-Chloro-6-(2,5-dichlorophenyl)pyridazine
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Overview
Description
3-Chloro-6-(2,5-dichlorophenyl)pyridazine is a heterocyclic compound with the molecular formula C10H5Cl3N2 and a molecular weight of 259.51 g/mol . This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine typically involves the reaction of 2,5-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired pyridazine derivative . The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction conditions to optimize yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2,5-dichlorophenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridazine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used to modify the pyridazine ring.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
3-Chloro-6-(2,5-dichlorophenyl)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the pyridazine ring .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine, known for its diverse pharmacological activities.
Pyridazinone: A derivative of pyridazine with a keto group, exhibiting a wide range of biological activities.
Pyrimidine: Another six-membered diazine with different nitrogen positions, used in various pharmaceutical applications.
Uniqueness
This compound is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
3-Chloro-6-(2,5-dichlorophenyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H6Cl3N2, with a molecular weight of approximately 249.52 g/mol. The compound features a pyridazine ring substituted with chlorine and dichlorophenyl groups, which significantly influence its reactivity and biological activity. The presence of multiple halogen substituents enhances its lipophilicity, making it a suitable candidate for pharmaceutical applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antifungal and Antimicrobial Properties : Similar compounds have shown significant antifungal and antimicrobial effects, suggesting that this pyridazine derivative may also possess these properties.
- Anticancer Activity : Studies on related pyridazine derivatives have demonstrated their ability to induce apoptosis and alter cell cycle progression in cancer cells. For instance, certain derivatives have been shown to inhibit CDK2, an important target in cancer therapy .
- Inhibition of Enzyme Activities : The compound can inhibit specific enzyme activities, contributing to its potential as an effective agent against various pathogens.
The mechanisms through which this compound exerts its biological effects include:
- Molecular Docking Studies : These studies help predict how the compound interacts with biological macromolecules. For example, it has been suggested that the compound may bind effectively to CDK2, inhibiting its activity and thus impacting cell proliferation in cancer cells .
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth. This has been evidenced by in vitro studies demonstrating significant cytotoxicity against various human cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of pyridazine derivatives similar to this compound:
- Anticancer Efficacy : A study evaluating a series of 3,6-disubstituted pyridazines found that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines (T-47D and MDA-MB-231). For instance:
Compound | IC50 (nM) | Target |
---|---|---|
11e | 151 | CDK2 |
11h | 43.8 | CDK2 |
11l | 20.1 | CDK2 |
11m | 55.6 | CDK2 |
Properties
IUPAC Name |
3-chloro-6-(2,5-dichlorophenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-6-1-2-8(12)7(5-6)9-3-4-10(13)15-14-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJDFSHSCUTPMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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